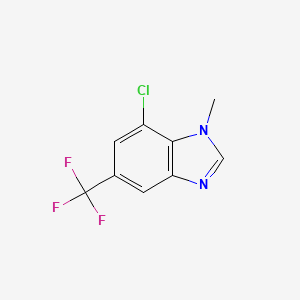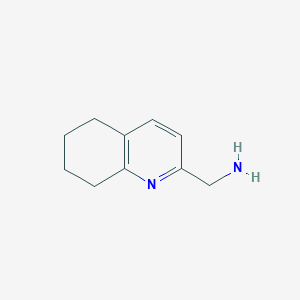
(2-Cyclopropylethyl)(methyl)amine
概要
説明
(2-Cyclopropylethyl)(methyl)amine is an organic compound with the molecular formula C6H13N. It is a secondary amine, characterized by the presence of a cyclopropyl group attached to the ethyl chain, which is further bonded to a methylamine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropylethyl)(methyl)amine can be achieved through several methods. One common approach involves the alkylation of methylamine with 2-cyclopropylethyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Methylamine reacts with 2-cyclopropylethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 2-cyclopropylethyl ketone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
(2-Cyclopropylethyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides, forming substituted amines, amides, or sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Primary amines, reduced derivatives.
Substitution: Substituted amines, amides, sulfonamides.
科学的研究の応用
(2-Cyclopropylethyl)(methyl)amine finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting the central nervous system and other therapeutic areas.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (2-Cyclopropylethyl)(methyl)amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target.
類似化合物との比較
Similar Compounds
Cyclopropylamine: A primary amine with a cyclopropyl group.
Methylamine: A simple primary amine with a methyl group.
Cyclopropylmethylamine: A secondary amine with a cyclopropylmethyl group.
Uniqueness
(2-Cyclopropylethyl)(methyl)amine is unique due to the presence of both cyclopropyl and ethyl groups attached to the nitrogen atom This structural feature imparts distinct reactivity and properties compared to other similar compounds
特性
IUPAC Name |
2-cyclopropyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-7-5-4-6-2-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULELCQYQCBHXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)









![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1422770.png)


